molecular formula C18H22N4OS B2604227 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-3-carboxamide CAS No. 2034595-78-1

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B2604227
CAS No.: 2034595-78-1
M. Wt: 342.46
InChI Key: SAGARHXPBXBFQT-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a quinazoline ring fused with a piperidine ring and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinazoline ring, which is then fused with a piperidine ring. The thiophene carboxamide group is introduced in the final steps. Key reagents often include amines, carboxylic acids, and thiophene derivatives, with catalysts such as palladium or copper used to facilitate the reactions. Reaction conditions may involve temperatures ranging from room temperature to 150°C, depending on the specific step and desired yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Solvent selection and recycling, as well as waste management, are critical considerations in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, potentially leading to compounds with significantly different properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: This compound may serve as a probe to study biological processes, particularly those involving quinazoline or piperidine derivatives.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes involved in disease processes.

    Industry: Its unique structure could make it useful in the development of new polymers or other industrial materials.

Mechanism of Action

The mechanism by which N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline ring is known to interact with various biological targets, while the piperidine and thiophene groups can enhance binding affinity and specificity. Pathways involved could include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapies, share the quinazoline core.

    Piperidine Derivatives: Compounds such as piperidine-based alkaloids and pharmaceuticals like risperidone.

    Thiophene Derivatives: Thiophene-based drugs like ticlopidine and tenoxicam.

Uniqueness

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-3-carboxamide is unique due to its combination of these three distinct moieties, which can confer unique biological activities and chemical properties

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(13-7-10-24-11-13)21-14-5-8-22(9-6-14)17-15-3-1-2-4-16(15)19-12-20-17/h7,10-12,14H,1-6,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGARHXPBXBFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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